molecular formula C22H28N2O3 B2777630 N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide CAS No. 1795443-29-6

N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide

Cat. No. B2777630
CAS RN: 1795443-29-6
M. Wt: 368.477
InChI Key: XYQXTYFBPVVBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide, also known as AZD4901, is a novel small molecule that has been developed as a selective and potent antagonist of the G protein-coupled estrogen receptor 1 (GPER). GPER is a transmembrane receptor that is expressed in many tissues and has been implicated in a variety of physiological and pathological processes, including cancer, cardiovascular disease, and inflammation.

Scientific Research Applications

Hole-Transport Materials in Perovskite Solar Cells (PSCs)

Hole-transport materials (HTMs) play a crucial role in determining the photovoltaic performance and long-term stability of perovskite solar cells (PSCs). These materials facilitate efficient hole-extraction and transfer while acting as a barrier to protect the perovskite layer from moisture and oxygen. Researchers have synthesized novel HTMs based on 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide derivatives, which show promise in both organic–inorganic hybrid and all-inorganic PSCs .

Anticoagulant Drug Development

Efforts to identify follow-on compounds to existing anticoagulant drugs have led to the exploration of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide. Modifications of the carboxamido linker have been investigated to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold retained potent factor Xa (fXa) binding activity, making it a potential candidate for anticoagulant drug development .

Chalcone Analog Synthesis and Biological Activities

Researchers have synthesized chalcone analog compounds containing 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide using microwave irradiation. These compounds were evaluated for various biological activities:

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-10-6-17(7-11-20)15-23-22(25)24-14-4-3-5-19(16-24)18-8-12-21(27-2)13-9-18/h6-13,19H,3-5,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQXTYFBPVVBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.